molecular formula C27H37N5O2 B2872538 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 922039-23-4

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2872538
CAS No.: 922039-23-4
M. Wt: 463.626
InChI Key: BOCBUTXFOACUOC-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C27H37N5O2 and its molecular weight is 463.626. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors Design and Biological Properties Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors revealed that linking this moiety to different basic nuclei, such as N-4-methylpiperazine, shows potent inhibitory activity towards ABCB1, a protein that affects drug disposition and resistance. Specifically, compounds with N-4-methylpiperazine displayed significant potency in inhibiting ABCB1 activity, suggesting their potential application in overcoming drug resistance by inhibiting the ABCB1 transporter mechanism (Colabufo et al., 2008).

Topoisomerase I-Targeting Agents Another application involves the novel topoisomerase I-targeting agents derived from isoquinoline structures, demonstrating potent cytotoxic activity. These compounds, when substituted at specific positions, exhibit significant topoisomerase I-targeting activity and cytotoxicity, suggesting their utility in cancer treatment by inducing DNA damage in cancer cells through topoisomerase I inhibition (Ruchelman et al., 2004).

Antibacterial and Pharmacological Properties Investigations into the antibacterial activities and pharmacological properties of certain compounds, including temafloxacin hydrochloride, highlight their broad-spectrum antimicrobial potential. Although the focus is not directly on N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, this research contextually supports the exploration of similar compounds for antimicrobial applications (Chu et al., 1991).

Synthetic Methodologies and Chemical Properties The synthesis and characterization of compounds with related structures provide insights into their chemical properties and potential applications in creating new materials or drugs. Studies on N-monosubstituted 6-aminomethylene derivatives and their interactions with various amines underline the versatility of these compounds in synthetic chemistry, possibly leading to new therapeutic agents (Tonkikh et al., 2005).

Polymerization Catalysts Research into nickel complexes with quinoline ligands showcases their application in ethylene polymerization, indicating the potential of such compounds in industrial processes to create polymers. The high catalytic activity of these complexes in ethylene polymerization suggests their utility in developing new materials (Zhang et al., 2011).

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-30-15-17-32(18-16-30)25(23-10-11-24-22(19-23)9-6-14-31(24)2)20-29-27(34)26(33)28-13-12-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCBUTXFOACUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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